molecular formula C13H10N2O3S B1266956 4-(1h-Benzimidazol-2-yl)benzenesulfonic acid CAS No. 50343-57-2

4-(1h-Benzimidazol-2-yl)benzenesulfonic acid

Cat. No.: B1266956
CAS No.: 50343-57-2
M. Wt: 274.3 g/mol
InChI Key: YCOWPNNXNAKMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is a compound that features a benzimidazole ring fused to a benzene ring with a sulfonic acid group attached. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The sulfonic acid group enhances the solubility of the compound in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid typically involves the condensation of o-phenylenediamine with a suitable sulfonic acid derivative. One common method includes the reaction of o-phenylenediamine with 4-sulfobenzoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of polyphosphoric acid as a dehydrating agent can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under basic conditions.

Major Products:

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of benzimidazole amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-(1H-Benzimidazol-2-yl)benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules . The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly useful in applications where water solubility is essential, such as in biological assays and industrial processes.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-19(17,18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOWPNNXNAKMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295597
Record name 4-(1h-benzimidazol-2-yl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50343-57-2
Record name NSC103147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1h-benzimidazol-2-yl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.